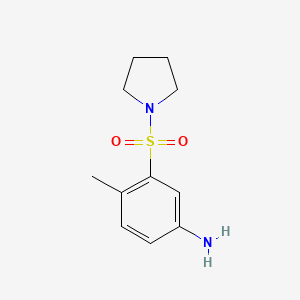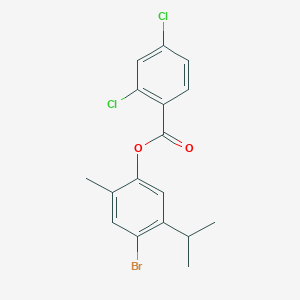
4-Bromo-5-isopropyl-2-methylphenyl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organophosphorus Compounds Synthesis
- A study by Toyota et al. (2001) focused on the preparation of 2-Bromo-1,5-di-t-butyl-3-isopropyl-benzene, which was converted into various organophosphorus compounds including phosphonous dichloride, primary phosphine, diphosphenes, and dithioxophosphorane. These compounds are essential in the field of heteroatom chemistry and have notable applications in materials science and catalysis (Toyota et al., 2001).
Copolymerization Research
- Research by Kharas et al. (2020) demonstrated the condensation of isopropyl cyanoacetate with substituted benzoic aldehydes, including derivatives with bromo and methoxy substitutions. This study is significant for the development of novel copolymers with potential applications in materials science and engineering (Kharas et al., 2020).
Synthesis of Novel Halogenated Compounds
- The work by Mastelić et al. (2008) involved synthesizing derivatives of thymol, carvacrol, and eugenol, including 4-(hydroxymethyl)-5-isopropyl-2-methylphenol. These derivatives displayed superior antioxidative properties and potential applications in experimental cancer treatments and as antioxidants with minimal cytotoxic effects (Mastelić et al., 2008).
Metal Complex Synthesis
- Takjoo et al. (2013) explored the synthesis of metal complexes using 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, indicating the potential of such compounds in coordination chemistry and their applications in catalysis and material science (Takjoo et al., 2013).
Antiviral Activity Research
- Hocková et al. (2003) investigated 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including 5-bromo derivatives, for their potential inhibitory activity against retrovirus replication in cell culture. This research contributes to the development of antiretroviral drugs (Hocková et al., 2003).
Bromination Reaction Studies
- Brittain et al. (1982) examined the bromination reactions of various phenols, including 2,4-dimethylphenol and 4-t-butyl-2-methylphenol. Understanding such reactions is essential in synthetic organic chemistry, particularly in the synthesis of halogenated aromatic compounds (Brittain et al., 1982).
Eigenschaften
IUPAC Name |
(4-bromo-2-methyl-5-propan-2-ylphenyl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2O2/c1-9(2)13-8-16(10(3)6-14(13)18)22-17(21)12-5-4-11(19)7-15(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJRRKMONOTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

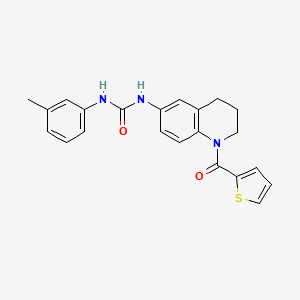
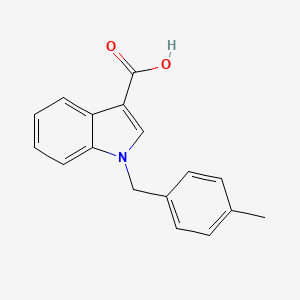

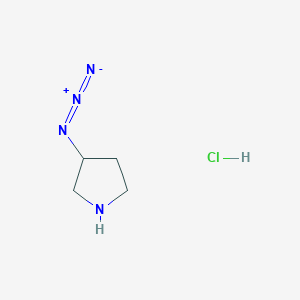
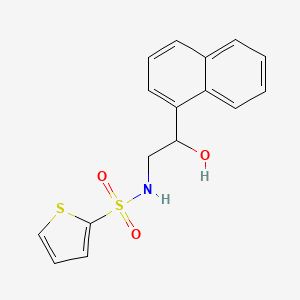
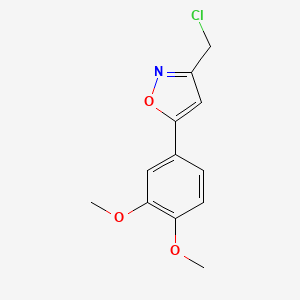


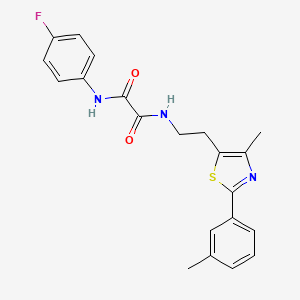
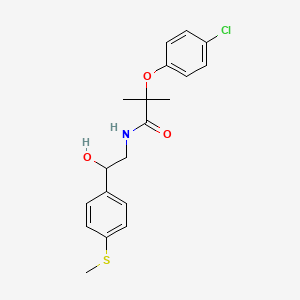
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)
